molecular formula C15H13ClN2S B14994778 5-chloro-2-[(2-methylbenzyl)sulfanyl]-1H-benzimidazole

5-chloro-2-[(2-methylbenzyl)sulfanyl]-1H-benzimidazole

Cat. No.: B14994778
M. Wt: 288.8 g/mol
InChI Key: KAMBSLABAFVWAX-UHFFFAOYSA-N
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Description

5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring substituted with a chloro group and a sulfanyl group attached to a 2-methylphenylmethyl moiety. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzodiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or other functionalized products.

    Substitution: Various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloro and sulfanyl groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylphenol: Another chloro-substituted benzene derivative with different functional groups.

    2-chloro-5-methylbenzene: A similar compound with a different substitution pattern on the benzene ring.

Uniqueness

5-chloro-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the presence of both the chloro and sulfanyl groups attached to the benzodiazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

6-chloro-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2S/c1-10-4-2-3-5-11(10)9-19-15-17-13-7-6-12(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18)

InChI Key

KAMBSLABAFVWAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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